

Technical Guide to 1-(2-Furoyl)piperazine (CAS 40172-95-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(2-Furylmethyl)piperazine*

Cat. No.: B1269322

[Get Quote](#)

Disclaimer: Initial research may conflate CAS 40172-95-0 with Tyrphostin AG 126 (CAS 118409-62-4). This document pertains exclusively to 1-(2-Furoyl)piperazine.

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential biological activities of 1-(2-Furoyl)piperazine for researchers, scientists, and drug development professionals.

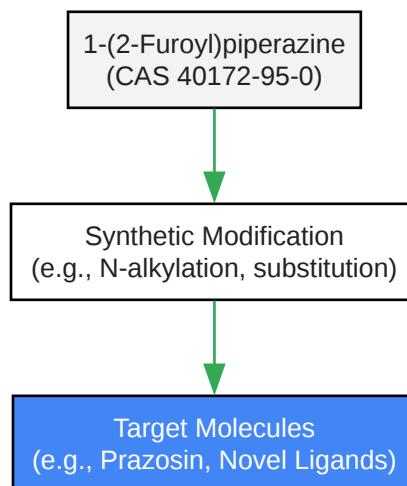
Core Properties and Data

1-(2-Furoyl)piperazine is an organic compound featuring a piperazine ring acylated with a 2-furoyl group.^[1] This structure makes it a valuable heterocyclic building block in medicinal chemistry.^[2]

Physicochemical and Structural Data

Property	Value	References
CAS Number	40172-95-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1] [3] [4] [5]
Molecular Weight	180.20 g/mol	[1]
IUPAC Name	(furan-2-yl)(piperazin-1-yl)methanone	[5]
Synonyms	1-(2-Furoyl)piperazine, 2-Furoic piperazide, N-(2-Furancarbonyl)piperazine	[1] [2]
Melting Point	67-70 °C	[3]
Boiling Point	137-140 °C (at 0.1 mmHg)	[3] [4]
Appearance	Crystalline powder	[1]
Solubility	Slightly soluble in Chloroform and Methanol. [3]	[3]
InChI Key	SADPINFEWFPMEA-UHFFFAOYSA-N	[1]
SMILES	O=C(N1CCNCC1)c2ccco2	

Applications in Research and Drug Development


The primary utility of 1-(2-Furoyl)piperazine in a professional setting is as a versatile chemical intermediate for the synthesis of complex, biologically active molecules.[\[2\]](#)

Role as a Synthetic Building Block

1-(2-Furoyl)piperazine serves as a key starting material in the synthesis of various pharmaceutical compounds and research candidates. Notably, it is an intermediate in the production of Prazosin, an α 1-adrenergic receptor antagonist.[\[2\]](#) Its application extends to the synthesis of diverse molecular scaffolds, including:

- Quinazoline derivatives: Utilized in the development of compounds like 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-quinazoline hydrochloride.[6][7]
- Benzimidazole derivatives: Used to create molecules such as 2-[4-(2-furoyl)piperazin-1-yl]-benzimidazole hydrochloride hydrate.[6][7]
- Serotonergic Ligands: Employed in the synthesis of novel 2-hydroxypropyl-4-arylpiperazine derivatives targeting serotonin receptors.[8]
- Enzyme Inhibitors: Used in the fragment-based design of inhibitors for enzymes like R67 dihydrofolate reductase.[7]

The following diagram illustrates the workflow of utilizing 1-(2-Furoyl)piperazine as a foundational element in synthetic chemistry.

[Click to download full resolution via product page](#)

Synthetic workflow starting from 1-(2-Furoyl)piperazine.

Biological Activity and Experimental Considerations

While predominantly used in synthesis, there is evidence suggesting inherent biological activity for 1-(2-Furoyl)piperazine.

Potential Pharmacological Profile

One study has identified 1-(2-Furoyl)piperazine as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis.^[9] This suggests a potential therapeutic application in dermatological conditions involving hyperpigmentation.^[9] The piperazine and furoyl moieties may also allow for interactions with other biological targets, making it a compound of interest for further pharmacological screening.^[1]

Experimental Protocols

Detailed, standardized experimental protocols for assays involving 1-(2-Furoyl)piperazine are not widely documented in general chemical databases. Researchers must refer to specific primary literature for methodologies. For instance, its synthesis is described in the Journal of Medicinal Chemistry.^[4] When utilizing this compound, standard laboratory procedures for handling solid organic chemicals should be followed.

Safety and Handling

1-(2-Furoyl)piperazine is classified as a hazardous substance.

- Hazard Codes: H302 + H312 + H332, H315, H319, H335.
- Precautionary Statements: P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338.
- Personal Protective Equipment: It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.

The compound is an irritant to the skin, eyes, and respiratory system.^[3] Appropriate safety measures should be strictly adhered to in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 40172-95-0: 1-(2-Furoyl)piperazine | CymitQuimica [cymitquimica.com]

- 2. Furoyl piperazine | PMC Isochem [pmcisochem.fr]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-(FURAN-2-CARBONYL)PIPERAZINE | CAS 40172-95-0 [matrix-fine-chemicals.com]
- 6. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 7. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
- 8. bocsci.com [bocsci.com]
- 9. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Technical Guide to 1-(2-Furoyl)piperazine (CAS 40172-95-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269322#cas-40172-95-0-properties-and-uses\]](https://www.benchchem.com/product/b1269322#cas-40172-95-0-properties-and-uses)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com